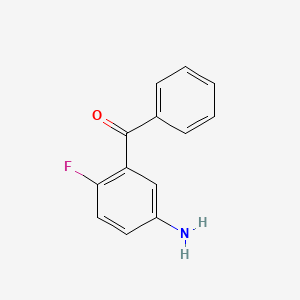

3-Benzoyl-4-fluoroaniline

Description

Structure

2D Structure

Properties

Molecular Formula |

C13H10FNO |

|---|---|

Molecular Weight |

215.22 g/mol |

IUPAC Name |

(5-amino-2-fluorophenyl)-phenylmethanone |

InChI |

InChI=1S/C13H10FNO/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,15H2 |

InChI Key |

STDHQJBAEFBIRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzoyl 4 Fluoroaniline and Analogues

Direct Synthesis Approaches for 3-Benzoyl-4-fluoroaniline

Direct synthesis of this compound involves the simultaneous introduction of the benzoyl and fluoro groups onto the aniline (B41778) ring or the construction of the substituted aniline from acyclic or non-aromatic precursors. One notable approach involves the Friedel-Crafts benzoylation of aniline derivatives. An efficient method for the Friedel-Crafts benzoylation of various aniline derivatives with 4-fluorobenzoyl chloride has been developed using copper triflate as a catalyst under solvent-free conditions. researchgate.net This method proceeds through a three-step sequence: N-acylation of the aniline, Friedel-Crafts benzoylation of the resulting anilide, and subsequent deprotection of the amine group. researchgate.net While this method has proven effective for a range of substituted anilines, the direct application to 3-fluoroaniline (B1664137) to achieve the specific isomer this compound requires careful control of regioselectivity.

Another strategy focuses on the construction of the substituted aniline ring from cyclohexanone (B45756) precursors. A palladium-catalyzed method allows for the synthesis of substituted anilines from cyclohexanones using an ethylene (B1197577) system under non-aerobic conditions. bohrium.com This approach offers a novel disconnection for the aniline scaffold, though its specific application to synthesize this compound would depend on the availability of a suitably substituted cyclohexanone precursor.

Precursor-Based Synthetic Routes

Precursor-based routes are the most common strategies for the synthesis of this compound, offering greater control over the final substitution pattern. These methods typically involve the modification of a pre-existing fluoroaniline (B8554772) or benzoyl-aniline scaffold.

Strategies Involving Fluoroaniline Isomers as Starting Materials

A common and logical approach to synthesizing this compound begins with a fluoroaniline isomer, followed by the introduction of the benzoyl group. While direct benzoylation of 3-fluoroaniline is a plausible route, controlling the position of acylation is crucial. The amino group of aniline is a strong ortho-, para-director in electrophilic aromatic substitution reactions. nih.gov Therefore, direct Friedel-Crafts benzoylation of 3-fluoroaniline would likely yield a mixture of isomers, with the benzoyl group potentially adding at positions ortho or para to the amino group. To circumvent this, a protecting group strategy is often employed. The amino group of 3-fluoroaniline can be protected, for instance, as an amide, which then directs the subsequent benzoylation. researchgate.net

An alternative strategy involves starting with a different fluoroaniline isomer and introducing the amino group at a later stage. For example, a synthetic route could begin with a difluorinated benzene (B151609) derivative, where one fluorine atom is selectively replaced by a benzoyl group and the other is later converted to an amino group.

A synthesis of 1-aminothioxanthone, a related heterocyclic structure, was achieved in five steps starting from 3-fluoroaniline. rsc.org This demonstrates the utility of fluoroaniline isomers as versatile starting materials for more complex molecules. Furthermore, N-methyl-3-fluoroaniline has been used in Friedel-Crafts reactions to synthesize triarylmethanes, highlighting its reactivity and utility in building complex aromatic structures. rsc.org

Introduction of the Benzoyl Moiety via Acylation Reactions

The introduction of the benzoyl group is a key step in many synthetic routes and is typically achieved through acylation reactions. The most common method is the Friedel-Crafts acylation, which involves reacting the aromatic substrate with a benzoylating agent, such as benzoyl chloride or benzoic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.netsemanticscholar.org

For aniline derivatives, the amino group must often be protected prior to Friedel-Crafts acylation to prevent N-acylation and deactivation of the ring. researchgate.net The choice of protecting group and reaction conditions can influence the regioselectivity of the C-acylation. An efficient method for the benzoylation of aniline derivatives utilizes copper triflate as a recyclable catalyst under solvent-free conditions, which offers a more environmentally friendly alternative to traditional Lewis acids. researchgate.net

The Schotten-Baumann reaction is another method for the benzoylation of amines, typically occurring in a two-phase solvent system with a base to neutralize the liberated acid. unacademy.com While this reaction primarily leads to N-acylation, variations and specific substrate control can sometimes be used to achieve C-acylation.

The choice of benzoylating agent can also be critical. Benzoyl chloride is a common and reactive choice. unacademy.com The reaction conditions, including the solvent and the presence of catalysts or promoters, can significantly impact the efficiency and selectivity of the benzoylation. man.poznan.pljst.go.jp

Fluorination Strategies within Benzoyl-Aniline Scaffolds

Introducing a fluorine atom onto a pre-existing benzoyl-aniline scaffold represents another viable synthetic strategy. Nucleophilic aromatic substitution (SNAr) reactions are a powerful tool for introducing fluorine onto activated aromatic rings. core.ac.uk For example, if a suitable leaving group (such as a nitro or chloro group) is present at the desired position on the benzoyl-aniline ring, it can be displaced by a fluoride (B91410) ion.

Photocatalytic hydrodefluorination has emerged as a method to selectively remove fluorine atoms from polyfluorinated aromatic compounds, which can be a way to access specific fluorination patterns. nih.gov This technique, however, is more suited for creating less fluorinated compounds from more highly fluorinated precursors.

Direct C-H fluorination methods are also an area of active research, although achieving high regioselectivity on complex molecules like benzoyl-anilines can be challenging.

Multicomponent Reaction Approaches for Structurally Related Compounds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to building molecular complexity. nih.govrsc.org While a direct MCR for this compound has not been explicitly reported, several MCRs are known to produce structurally related aniline and quinoline (B57606) derivatives.

For instance, the Doebner quinoline synthesis is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. mdpi.com A variation of this has been used to synthesize 3-benzoyl-6-fluoroquinolin-4(1H)-one from 4-fluoroaniline (B128567), a benzoyl-containing component, and an acetylenic ester. acs.org

Considerations for Efficient and Sustainable Synthetic Protocols

The development of efficient and sustainable synthetic protocols is a key goal in modern organic chemistry. researchgate.net This involves considering factors such as atom economy, the use of hazardous reagents and solvents, energy consumption, and the ease of purification.

For the synthesis of this compound and its analogues, several strategies can be employed to improve sustainability:

Catalysis: The use of catalytic rather than stoichiometric amounts of reagents is a cornerstone of green chemistry. researchgate.net For example, employing recyclable catalysts like copper triflate for Friedel-Crafts acylation reduces waste compared to traditional methods using stoichiometric AlCl₃. researchgate.net

Solvent-Free Reactions: Performing reactions under solvent-free conditions, as demonstrated in the copper-triflate-catalyzed benzoylation, minimizes the use of volatile and often hazardous organic solvents. researchgate.netsemanticscholar.org

One-Pot Procedures: Combining multiple synthetic steps into a one-pot process reduces the need for intermediate purification, saving time, solvents, and energy. beilstein-journals.org MCRs are an excellent example of this principle. nih.govrsc.org

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and process control, particularly for reactions that are highly exothermic or involve hazardous intermediates. beilstein-journals.org

By incorporating these principles, the synthesis of this compound and related compounds can be made more efficient, cost-effective, and environmentally benign.

Data Tables

Table 1: Comparison of Synthetic Strategies for Substituted Anilines

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

| Direct Friedel-Crafts Acylation | Lewis acid-catalyzed reaction of an aniline with an acyl halide. researchgate.netsemanticscholar.org | Potentially short route. | Poor regioselectivity with unprotected anilines; requires harsh conditions. nih.gov |

| Precursor-Based Synthesis | Stepwise functionalization of a fluoroaniline or benzoyl-aniline. researchgate.netrsc.org | Good control over isomer formation. | Can involve multiple steps, including protection and deprotection. researchgate.net |

| Multicomponent Reactions | Combination of three or more starting materials in one pot. nih.govrsc.org | High atom economy and efficiency; rapid access to complexity. nih.gov | Development of a specific MCR for the target can be challenging. |

| Cyclohexanone-Based Synthesis | Construction of the aniline ring from a cyclohexanone precursor. bohrium.com | Novel synthetic disconnection. | Requires access to specific substituted cyclohexanones. |

Table 2: Key Reagents and Catalysts in the Synthesis of Benzoyl-Anilines

| Reagent/Catalyst | Function | Relevant Reactions |

| Benzoyl Chloride | Benzoylating agent. unacademy.com | Friedel-Crafts acylation, Schotten-Baumann reaction. researchgate.netunacademy.com |

| Aluminum Chloride (AlCl₃) | Lewis acid catalyst. semanticscholar.org | Friedel-Crafts acylation. researchgate.net |

| Copper Triflate (Cu(OTf)₂) | Recyclable Lewis acid catalyst. researchgate.net | Friedel-Crafts acylation. researchgate.net |

| Palladium on Carbon (Pd/C) | Hydrogenation catalyst. bohrium.com | Reduction of nitro groups, ring formation from cyclohexanones. bohrium.com |

| 3-Fluoroaniline | Starting material. rsc.orgrsc.org | Precursor-based synthesis. rsc.org |

Chemical Transformations and Reaction Mechanisms of 3 Benzoyl 4 Fluoroaniline

Reactivity at the Amine Functionality

The primary amine group is a key site of reactivity, functioning as a potent nucleophile. This allows it to participate in a wide array of reactions, including acylations, condensations, and cyclizations.

Acylation Reactions Leading to Amides and Thioureas

The nucleophilic nature of the amine group in 3-Benzoyl-4-fluoroaniline facilitates its reaction with various acylating agents to form amides and thioureas.

Amide Formation: Acylation with agents such as acid chlorides or anhydrides leads to the formation of N-aryl amides. These reactions typically proceed readily, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbonyl carbon of the acylating agent.

Thiourea (B124793) Formation: The synthesis of thiourea derivatives is achieved by reacting the amine with isothiocyanates. nih.gov For instance, the reaction with benzoyl isothiocyanate, often generated in situ from benzoyl chloride and a thiocyanate (B1210189) salt like ammonium (B1175870) thiocyanate, yields N-benzoyl-N'-(aryl)thiourea derivatives. analis.com.mynih.gov This reaction involves the nucleophilic addition of the amine to the carbon of the isothiocyanate group. nih.gov The resulting thioureas are versatile intermediates for synthesizing various heterocyclic compounds. nih.gov

| Reactant | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| This compound | Acid Chlorides / Anhydrides | Amide | General Acylation organic-chemistry.org |

| This compound | Isothiocyanates (e.g., Benzoyl isothiocyanate) | Thiourea | Thiourea Synthesis analis.com.mynih.gov |

Condensation Reactions for Imine Formation

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. masterorganicchemistry.comlibretexts.org

The formation of imines is a reversible process, and the reaction conditions, particularly the pH, must be carefully controlled to favor product formation. libretexts.org The reaction rate is typically optimal under mildly acidic conditions (around pH 5), which facilitates the protonation of the hydroxyl intermediate, making it a better leaving group (water), without excessively protonating the starting amine, which would render it non-nucleophilic. libretexts.org

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Aldehyde (R-CHO) | Acid Catalyst, Dehydration | Imine (Schiff Base) | Imine Formation |

| This compound | Ketone (R-CO-R') | Acid Catalyst, Dehydration | Imine (Schiff Base) | Imine Formation |

Cyclization Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic benzoyl group in a specific ortho/meta relationship, makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly quinazolines. nih.gov

One common strategy involves a one-pot reaction with an aldehyde in the presence of an ammonia (B1221849) source, such as ammonium acetate. nih.gov In this process, the amine of this compound (a derivative of 2-aminobenzophenone) condenses with the aldehyde to form an intermediate, which then undergoes cyclization and oxidation to yield the stable aromatic quinazoline (B50416) ring system. nih.govorganic-chemistry.org Various catalysts, including copper chloride and ceric ammonium nitrate, have been employed to facilitate these transformations and improve yields. nih.govbeilstein-journals.org

Nucleophilic Aromatic Substitution Reactions

While the amine group itself is a nucleophile, the fluorine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the C-F bond is enhanced by the presence of the electron-withdrawing benzoyl group, which is located meta to the fluorine but can still exert an activating effect. SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. libretexts.org

In this specific molecule, the fluorine atom is the best leaving group among halogens for SNAr reactions because its high electronegativity creates a more polarized C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. youtube.comyoutube.com Therefore, this compound can react with various nucleophiles (e.g., alkoxides, amines) under appropriate conditions to displace the fluoride (B91410) ion and form new substituted derivatives. beilstein-journals.orgresearchgate.net

Reactivity of the Benzoyl Group

Carbonyl Reactivity

The benzoyl group contains an electrophilic carbonyl carbon that is a target for nucleophiles. libretexts.org Its reactivity is a central feature in many synthetic transformations.

The carbonyl carbon possesses a partial positive charge due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophilic reagents. tib.eu The reactivity can be influenced by nearby functional groups; electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, while electron-donating groups decrease it. libretexts.org

Typical reactions involving the carbonyl group include:

Reduction: The ketone can be reduced to a secondary alcohol using hydride-reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols after an aqueous workup.

Cyclization Precursor: As mentioned in section 3.1.3, the carbonyl group is a key electrophilic site in the cyclization reactions that form quinazolines and other heterocycles. nih.gov

Functionalization of the Benzoyl Aromatic Ring

The benzoyl group in this compound contains a phenyl ring that is susceptible to electrophilic aromatic substitution. However, the reactivity of this ring is significantly influenced by the deactivating effect of the carbonyl group. The carbonyl group is a meta-directing group, meaning it withdraws electron density from the aromatic ring, particularly at the ortho and para positions, making the meta position relatively more reactive towards electrophiles.

Detailed research findings on the specific functionalization of the benzoyl aromatic ring of this compound are not extensively reported in the literature. However, based on the known principles of electrophilic aromatic substitution on deactivated rings, reactions such as nitration, halogenation, and sulfonation would be expected to yield 3'-substituted derivatives.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on the Benzoyl Ring of this compound

| Reagent | Predicted Product |

|---|---|

| HNO₃/H₂SO₄ | 3-Benzoyl-4-fluoro-3'-nitroaniline |

| Br₂/FeBr₃ | 3-Benzoyl-3'-bromo-4-fluoroaniline |

Transformations Involving the Fluorine Atom

The fluorine atom attached to the aniline (B41778) ring is a key functional group that can participate in various chemical transformations, most notably nucleophilic aromatic substitution.

Investigations into Defluorination Pathways

Defluorination, the removal of a fluorine atom from an aromatic ring, is a challenging transformation due to the high strength of the C-F bond. However, metabolic studies on related compounds like 4-fluoroaniline (B128567) have shown that defluorination can occur in biological systems. openmedicinalchemistryjournal.com In a study on the metabolism of 4-fluoroaniline in rats, para-hydroxylation was observed, leading to the formation of 4-acetamidophenol (paracetamol) and its metabolites, indicating the cleavage of the C-F bond. openmedicinalchemistryjournal.com This metabolic defluorination suggests that enzymatic or specific chemical conditions could be developed to achieve this transformation.

Domino and One-Pot Reaction Protocols for Derivative Synthesis

Domino and one-pot reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and purification steps. While no specific domino or one-pot reactions starting from this compound have been reported, the synthesis of quinoline (B57606) derivatives from 2-aminobenzophenones provides a strong precedent for the potential of this class of compounds in such transformations. nih.govbohrium.comresearchgate.net

The Friedländer annulation, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene (B1212753) group, is a classic method for quinoline synthesis. A one-pot synthesis of 4-arylquinolines has been developed from aromatic aminoketones and vinylphosphonium salts. nih.gov This suggests that this compound, being an isomer of a 2-aminobenzophenone, could potentially be a substrate for similar cyclization reactions to form novel heterocyclic systems, although the substitution pattern would lead to different isomers. For example, a reaction with a suitable ketone could potentially lead to the formation of a substituted quinoline.

Chemo- and Regioselectivity in Chemical Reactions

The presence of multiple reactive sites in this compound—the two aromatic rings, the amino group, the carbonyl group, and the fluorine atom—makes chemo- and regioselectivity critical considerations in its chemical transformations.

The directing effects of the substituents play a major role in determining the regioselectivity of electrophilic aromatic substitution. The amino group is a powerful ortho-, para-director, activating the aniline ring for electrophilic attack at the 2- and 6-positions. Conversely, the benzoyl group is a meta-director, deactivating the other aromatic ring. Therefore, in electrophilic substitution reactions, it is highly likely that substitution will occur on the aniline ring at the positions ortho to the amino group, provided the amino group is not protonated, which would render it a deactivating, meta-directing group.

In nucleophilic aromatic substitution, the fluorine atom is the primary site of reaction, activated by the electron-withdrawing benzoyl group. The amino group, being electron-donating, would slightly deactivate the ring towards nucleophilic attack, but the effect of the benzoyl group is expected to be dominant.

The relative reactivity of the amino and carbonyl groups also influences chemoselectivity. The amino group is nucleophilic and can react with electrophiles, while the carbonyl group is electrophilic and can react with nucleophiles. Reaction conditions can be tailored to favor reaction at one site over the other. For instance, protection of the amino group as an amide can prevent its reaction with electrophiles and also modulate its directing effect in electrophilic aromatic substitution.

Table 2: Summary of Directing Effects and Predicted Reactivity

| Functional Group | Ring | Activating/Deactivating | Directing Effect (Electrophilic) | Predicted Reactivity Site |

|---|---|---|---|---|

| -NH₂ | Aniline | Activating | Ortho, Para | Positions 2 and 6 |

| -COPh | Aniline | Deactivating | Meta | Position 5 |

| -F | Aniline | Deactivating | Ortho, Para | - |

The regioselectivity in reactions of 3,4-disubstituted pyridynes, which are related heterocyclic systems, has been shown to be influenced by the nature of the substituents, providing a model for understanding the complex interplay of electronic effects in substituted aromatic systems. escholarship.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the electronic environment of other NMR-active nuclei, such as fluorine.

The ¹H NMR spectrum of 3-Benzoyl-4-fluoroaniline is expected to exhibit distinct signals corresponding to the protons on the two aromatic rings and the amine group. The protons of the benzoyl group and the fluoroaniline (B8554772) ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. The integration of these signals will correspond to the number of protons in each unique chemical environment. The amine (NH₂) protons are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic H (Benzoyl) | ~7.4 - 7.8 | Multiplet | N/A |

| Aromatic H (Fluoroaniline) | ~6.8 - 7.5 | Multiplets | J(H,H) and J(H,F) |

| Amine (NH₂) | Variable (Broad) | Singlet | N/A |

The ¹³C NMR spectrum will provide information on all the carbon atoms in this compound. The spectrum will show a signal for the carbonyl carbon of the benzoyl group in the downfield region, typically around 190-200 ppm. The aromatic carbons will resonate in the range of 110-165 ppm. The carbon atom attached to the fluorine will show a large coupling constant (¹J(C,F)), resulting in a doublet. Other carbons in the fluoroaniline ring will also exhibit smaller C-F couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~195 |

| Aromatic C-F | ~155 - 160 (d, ¹J(C,F) ≈ 240-250 Hz) |

| Aromatic C-N | ~140 - 150 |

| Aromatic C-H & C-C | ~115 - 135 |

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, a single resonance is expected. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the electronic effects of the amino and benzoyl substituents. The fluorine signal will be split by coupling to the ortho and meta protons on the fluoroaniline ring.

Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the benzoyl and fluoroaniline rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for establishing the connectivity between the benzoyl group and the fluoroaniline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to confirm the three-dimensional structure of the molecule.

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound will be characterized by several key stretching and bending modes. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the benzoyl group will give rise to a strong absorption band around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-F stretching vibration will produce a strong band in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |

| C=O Stretch | 1650 - 1680 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-F Stretch | 1200 - 1300 | Strong | Weak |

Functional Group Identification

Infrared (IR) spectroscopy is a primary tool for identifying the functional groups within the this compound molecule. The structure contains several key groups: a primary aromatic amine (-NH₂), an aromatic ketone (C=O), a carbon-fluorine bond (C-F), and substituted benzene (B151609) rings.

The primary amine group is expected to exhibit two characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. vocal.medialibretexts.orgorgchemboulder.com Specifically, primary aromatic amines typically show two distinct bands corresponding to asymmetric and symmetric stretching modes. vocal.mediaorgchemboulder.com Additionally, an N-H bending (scissoring) vibration is anticipated around 1580-1650 cm⁻¹. vocal.mediaorgchemboulder.com

The most prominent feature for the benzoyl moiety is the strong C=O stretching absorption of the aromatic ketone. wpmucdn.com Conjugation with the aromatic ring typically shifts this band to a lower wavenumber, generally appearing in the 1660-1690 cm⁻¹ range. spectroscopyonline.compressbooks.pub The IR spectrum would also feature C-C stretching vibrations within the aromatic rings, typically found in the 1450-1600 cm⁻¹ region. libretexts.org The presence of the carbon-fluorine bond would be confirmed by a strong C-F stretching band, which for aryl fluorides, typically appears in the 1250-1100 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Aromatic Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium |

| Primary Aromatic Amine (N-H) | Bend (Scissor) | 1580 - 1650 | Medium to Strong |

| Aromatic Ketone (C=O) | Stretch | 1660 - 1690 | Strong |

| Aromatic Rings (C=C) | Ring Stretch | 1450 - 1600 | Medium to Weak |

| Aryl Fluoride (B91410) (C-F) | Stretch | 1100 - 1250 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, providing critical evidence for its structural confirmation. The nominal molecular weight of the compound (C₁₃H₁₀FNO) is 215 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 215.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound, the calculated exact mass of the molecular ion [M]⁺ is 215.0746 Da. An experimentally determined mass from HRMS that closely matches this theoretical value would confirm the elemental composition of C₁₃H₁₀FNO, distinguishing it from any other isomers or compounds with the same nominal mass.

The fragmentation pattern in mass spectrometry offers a roadmap of the molecule's structure. For this compound, the fragmentation is predicted to be dominated by cleavage at the bonds adjacent to the carbonyl group, a characteristic pathway for ketones. libretexts.org

The most significant fragmentation event is the alpha-cleavage to break the bond between the carbonyl carbon and the fluoroaniline ring. This cleavage leads to the formation of two major fragment ions:

A benzoyl cation (C₆H₅CO⁺) , which is highly stabilized by resonance and would produce a very intense peak at m/z 105 . researchgate.netmassbank.eu

Further fragmentation of the benzoyl cation can lead to the loss of a neutral carbon monoxide (CO) molecule, resulting in a phenyl cation (C₆H₅⁺) at m/z 77 . researchgate.netmassbank.eu

Other fragment ions may arise from the fluoroaniline portion of the molecule. The molecular ion of 4-fluoroaniline (B128567) itself is observed at m/z 111. nih.gov

| m/z (Mass/Charge) | Proposed Fragment Ion | Chemical Formula | Notes |

|---|---|---|---|

| 215 | [C₁₃H₁₀FNO]⁺ | C₁₃H₁₀FNO | Molecular Ion (M⁺) |

| 105 | [C₆H₅CO]⁺ | C₇H₅O | Benzoyl cation, often the base peak |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation, from loss of CO from m/z 105 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The structure of this compound contains extensive conjugation involving the two aromatic rings and the carbonyl group, which act as chromophores.

The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* transitions. wikipedia.org For benzophenone (B1666685), a structurally related compound, strong absorption peaks are observed around 250-260 nm. researchgate.netresearchgate.net Aniline (B41778) and its derivatives also show intense absorptions below 300 nm due to π → π* transitions within the benzene ring. wikipedia.orgresearchgate.netresearchgate.net Therefore, this compound is expected to exhibit strong absorption bands in the 230-290 nm range.

Additionally, a weaker absorption band at a longer wavelength (typically > 300 nm) may be observed, corresponding to the forbidden n → π* transition of the carbonyl group's non-bonding electrons. researchgate.netresearchgate.net The exact position and intensity of these peaks can be influenced by the solvent used. researchgate.netnih.govajrsp.com

| Approximate Wavelength (λₘₐₓ) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~230 - 290 nm | π → π | Conjugated benzoyl and aniline systems |

| > 300 nm | n → π | Carbonyl group (C=O) |

Integrated Spectroscopic Approaches for Comprehensive Structure Determination

While each spectroscopic technique provides valuable pieces of the structural puzzle, a definitive elucidation of this compound requires an integrated approach. The combination of data from multiple spectroscopic methods ensures a comprehensive and error-free characterization.

The process begins with HRMS, which provides the exact molecular formula (C₁₃H₁₀FNO). Mass spectrometry fragmentation analysis then reveals key structural components, such as the presence of a benzoyl group (m/z 105) and a phenyl group (m/z 77).

Infrared spectroscopy complements this by confirming the presence of the essential functional groups: the primary amine (-NH₂), the conjugated ketone (C=O), and the aryl-fluoride bond (C-F). UV-Vis spectroscopy corroborates the existence of the extended conjugated electronic system responsible for the compound's absorption of ultraviolet light.

Although not explicitly detailed in the preceding sections, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) would be essential in a complete analysis. ¹H NMR would determine the number and connectivity of protons, showing the substitution patterns on the aromatic rings, while ¹³C NMR would identify all unique carbon environments, including the characteristic downfield signal of the carbonyl carbon. By integrating the information from MS, IR, UV-Vis, and NMR, a complete and unambiguous structural assignment for this compound can be achieved.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies specifically for the chemical compound This compound are not publicly available.

Research providing specific data on the following analytical studies for this particular compound could not be located:

Density Functional Theory (DFT) Calculations , including:

Molecular Geometry Optimization and Conformational Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) Analysis

Prediction of Vibrational Properties

Theoretical Calculation of NMR Chemical Shifts (e.g., GIAO Method)

While computational studies exist for related structures, such as various fluoroaniline isomers or other benzoyl derivatives, the user's specific request to focus solely on this compound cannot be fulfilled with scientifically accurate and verifiable data at this time. The generation of thorough and informative content, including data tables and detailed research findings as instructed, is contingent on the existence of published research for this exact molecule.

Therefore, the article focusing on the computational chemistry of this compound cannot be generated as per the provided outline due to the absence of the necessary source material.

Computational Chemistry and Theoretical Studies

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, data storage, and frequency conversion. Organic molecules, in particular, have garnered significant attention due to their large NLO responses, fast switching times, and the tunability of their molecular structure to optimize NLO properties. The NLO response of a molecule is determined by its hyperpolarizability, a measure of how the electron cloud is distorted by an intense electric field, such as that from a laser.

Below is a representative table outlining the typical NLO parameters that would be calculated for a molecule like 3-Benzoyl-4-fluoroaniline in a computational study. The values are hypothetical and serve to illustrate the type of data generated in such an investigation.

| Parameter | Symbol | Typical Unit | Description |

| Dipole Moment | μ | Debye | A measure of the separation of positive and negative electrical charges within the molecule. |

| Mean Polarizability | <α> | a.u. | The average ability of the molecule's electron cloud to be distorted by an electric field. |

| Anisotropy of Polarizability | Δα | a.u. | The difference in polarizability along different molecular axes. |

| First-Order Hyperpolarizability | β_tot | a.u. | A measure of the second-order NLO response of the molecule. |

Note: The actual values for this compound would require specific DFT calculations which have not been reported in the reviewed literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.